Dodecylamine
Overview
Description
Dodecylamine: . It is a member of the amine family, characterized by a long alkyl chain attached to an amino group. This compound is a white, waxy solid at room temperature and is soluble in organic solvents such as ethanol, ether, and benzene . It is commonly used in various industrial applications, including the production of surfactants, emulsifiers, and corrosion inhibitors .
Mechanism of Action
Target of Action
Dodecylamine, also known as Laurylamine, primarily targets bacterial endospores . These endospores are a major concern for the food and medical industries due to their resistance to common disinfection procedures and extreme environmental adversity .
Mode of Action
This compound interacts with its targets by damaging their inner membrane . This damage results in the loss of the membrane’s function as a permeability barrier . It is suggested that this compound’s bioactivity may lie in its capacity to form hydrophobically stabilized salt bridges with carboxylate anions of the spore cortex . This structure is critical in maintaining a low water content in the spore core .
Biochemical Pathways
It is known that the compound disrupts the inner membrane of bacterial endospores . This disruption leads to the release of the spores’ stores of phosphate-containing small molecules .
Pharmacokinetics
Its physical properties such as its boiling point (247-249 °c), melting point (27-29 °c), and density (0806 g/mL at 25 °C) have been reported .
Result of Action
The action of this compound results in the rapid killing of bacterial endospores . The compound is effective against spores of multiple Firmicute species .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, temperature-controlled ordered layers of this compound have been used as an appropriate substrate for aligning individual DNA molecules . .
Biochemical Analysis
Biochemical Properties
Dodecylamine has been shown to interact with bacterial spores, particularly those of the Firmicute species . It kills these spores by damaging their inner membrane, resulting in the loss of this membrane as a permeability barrier .
Cellular Effects
The primary cellular effect of this compound is the killing of bacterial spores . This occurs through damage to the spore’s inner membrane, which disrupts the spore’s ability to maintain its internal environment . This effect is not limited to a single species, suggesting that this compound may have broad-spectrum antimicrobial properties .
Molecular Mechanism
The molecular mechanism of this compound’s sporicidal action involves disruption of the spore’s inner membrane . This leads to the release of the spore’s stores of dipicolinic acid (DPA), degradation of the spore’s peptidoglycan cortex, and release of the spore’s pool of free adenine nucleotides . These effects indicate that this compound interferes with the integrity of the spore’s inner membrane, disrupting its function as a permeability barrier .
Temporal Effects in Laboratory Settings
The effects of this compound on bacterial spores occur rapidly under optimal conditions . Over time, the killed spores are not recovered by additions to recovery media, and some of the killed spores subsequently germinate, indicating that this compound-killed spores are truly dead .
Metabolic Pathways
Given its structure and properties, it is likely that this compound interacts with lipid metabolism, particularly in the context of membrane integrity .
Subcellular Localization
The subcellular localization of this compound is likely within the lipid bilayer of cellular membranes, given its lipophilic nature and its demonstrated effects on membrane integrity
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecylamine can be synthesized through several methods. One common method involves the reaction of dodecanol with ammonia in the presence of a catalyst. This reaction typically occurs at elevated temperatures and pressures to facilitate the formation of the amine . Another method involves the reduction of dodecanenitrile using hydrogen gas in the presence of a metal catalyst such as palladium or nickel .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of dodecanenitrile. This process involves the use of high-pressure hydrogen gas and a metal catalyst to convert the nitrile group to an amine group . The reaction is typically carried out in a continuous flow reactor to ensure efficient production and high yields .
Chemical Reactions Analysis
Types of Reactions: Dodecylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dodecanal or dodecanoic acid, depending on the reaction conditions.
Reduction: The reduction of this compound can yield dodecane, a saturated hydrocarbon.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or nickel (Ni) is commonly used.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products:
Oxidation: Dodecanal, dodecanoic acid.
Reduction: Dodecane.
Substitution: Various substituted amines.
Scientific Research Applications
Dodecylamine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in the synthesis of nanoparticles and other materials.
Biology: this compound is employed in the modification of carbon nanomaterials to improve their dispersion in organic solvents.
Industry: It is used in the production of corrosion inhibitors, surfactants, and emulsifiers.
Comparison with Similar Compounds
Octylamine (C₈H₁₉N): Similar to dodecylamine but with a shorter alkyl chain.
Hexadecylamine (C₁₆H₃₅N): Has a longer alkyl chain than this compound, providing greater hydrophobicity and potentially better surfactant properties.
Laurylamine (C₁₂H₂₇N): Another name for this compound, highlighting its use in various industrial applications.
Uniqueness: this compound’s unique combination of a long alkyl chain and an amino group makes it particularly effective as a surfactant and emulsifier. Its ability to modify carbon nanomaterials and improve their dispersion in organic solvents sets it apart from other amines .
Properties
IUPAC Name |
dodecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBPAEWTRLWTQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N | |
Record name | DODECANAMINE | |
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Record name | DODECYLAMINE | |
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Description | Data deposited in or computed by PubChem | |
Related CAS |
2016-56-0 (acetate), 50291-24-2 (sulfate), 929-73-7 (hydrochloride) | |
Record name | Dodecylamine | |
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DSSTOX Substance ID |
DTXSID3021984, DTXSID801022411 | |
Record name | 1-Dodecanamine | |
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Record name | Amines, C12-18-alkyl | |
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Molecular Weight |
185.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dodecanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid; Liquid, Other Solid; Other Solid, White solid; mp = 28 deg C; [ICSC] Oil with an amine odor; mp = 28.3 deg C; [HSDB] Yellow liquid with an odor of ammonia; [CAMEO] White low-melting solid; mp 28-30 deg C; [MSDSonline], WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
Record name | DODECANAMINE | |
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Record name | 1-Dodecanamine | |
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Boiling Point |
259 °C | |
Record name | DODECYLAMINE | |
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Record name | DODECYLAMINE | |
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Flash Point |
352 °F (COC) | |
Record name | DODECYLAMINE | |
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Solubility |
Miscible in ethanol, ethyl ether, and benzene., In water, 0.078 g/l at 25 °C and pH 11.8., Solubility in water: poor | |
Record name | DODECYLAMINE | |
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Density |
0.8015 g/cu cm @ 20 °C/4 °C, 0.81 g/cm³ | |
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Vapor Pressure |
0.00805 [mmHg], 8.05X10-3 mm Hg at 25 °C | |
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Color/Form |
OIL | |
CAS No. |
124-22-1, 68155-27-1 | |
Record name | DODECANAMINE | |
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Melting Point |
28.3 °C, 28 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dodecylamine exhibits diverse interactions depending on the target. For example, in flotation applications, it adsorbs onto mineral surfaces through a combination of physical and chemical mechanisms. This adsorption modifies the surface properties, rendering the mineral hydrophobic and enabling its separation from other minerals [, ]. In biological contexts, this compound can interact with cell membranes, altering their permeability and ultimately leading to cell death. This mechanism underpins its effectiveness as an antimicrobial agent [].
A: this compound, also known as laurylamine, has the molecular formula C12H27N. Its molecular weight is 185.35 g/mol. Spectroscopically, it shows characteristic peaks in infrared spectroscopy (FT-IR) corresponding to N-H stretching vibrations and C-H stretching and bending vibrations. These peaks can be used to confirm the presence of this compound in various samples [, , ].
A: While this compound is not typically recognized as a catalyst in the traditional sense, research suggests its potential to promote certain reactions. For example, in the preparation of porous silica-pillared montmorillonite, this compound plays a dual role by simultaneously intercalating with tetraethylorthosilicate (TEOS) into H-montmorillonite and catalyzing the hydrolysis of TEOS within the interlayer spaces []. This amine-catalyzed hydrolysis contributes to the formation of the porous structure.
A: Molecular dynamics simulations have been employed to investigate the interactions between this compound-based bonding agents and solid particles in composite solid propellants []. These simulations calculate unit bond energies, providing insights into the strength and nature of interfacial interactions. Such computational approaches aid in designing and selecting appropriate bonding agents for specific applications.
A: The length of the alkyl chain in this compound significantly influences its properties. For instance, increasing the chain length generally enhances its hydrophobic character, impacting its solubility in water and its interaction with surfaces [, , ]. This has implications for its applications, such as in flotation where longer alkyl chains can lead to stronger hydrophobic interactions with mineral surfaces and potentially higher flotation recovery.
ANone: Various analytical techniques are employed to study this compound. These include:
- FT-IR spectroscopy: To identify functional groups and confirm its presence in samples [, , ].
- X-ray diffraction (XRD): To analyze the structure and interlayer spacing of materials containing this compound, such as organo-clays [, , ].
- Zeta potential measurements: To determine the surface charge of minerals in the presence of this compound, providing insights into adsorption mechanisms [, , ].
- Contact angle measurements: To assess the wettability of surfaces treated with this compound, reflecting its ability to modify surface hydrophobicity [, ].
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